molecular formula C20H25ClN2O3S2 B13735149 1-(8-Chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)-4-methylpiperazinium methanesulphonate CAS No. 42505-79-3

1-(8-Chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)-4-methylpiperazinium methanesulphonate

Cat. No.: B13735149
CAS No.: 42505-79-3
M. Wt: 441.0 g/mol
InChI Key: XQRUOHZMMIUQSB-UHFFFAOYSA-N
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Description

1-(8-Chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazinium methanesulfonate is a chemical compound known for its pharmacological properties. It is commonly referred to as Octoclothepin maleate salt. This compound is recognized for its role as a dopamine receptor antagonist and serotonin receptor antagonist, making it significant in the field of neuropharmacology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(8-chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazinium methanesulfonate involves several steps. One common method includes the reaction of 8-chloro-10,11-dihydrodibenzo[b,f]thiepin with 4-methylpiperazine under specific conditions to form the desired product . The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and may involve heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1-(8-Chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazinium methanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .

Scientific Research Applications

1-(8-Chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazinium methanesulfonate has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily by antagonizing dopamine and serotonin receptors. It binds to these receptors, inhibiting their activity and thereby modulating neurotransmitter levels in the brain. This mechanism is crucial for its potential therapeutic effects in treating conditions such as schizophrenia and depression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(8-Chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazinium methanesulfonate is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. Its dual role as a dopamine and serotonin receptor antagonist sets it apart from other compounds with similar structures .

Properties

CAS No.

42505-79-3

Molecular Formula

C20H25ClN2O3S2

Molecular Weight

441.0 g/mol

IUPAC Name

1-(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)-4-methylpiperazine;methanesulfonic acid

InChI

InChI=1S/C19H21ClN2S.CH4O3S/c1-21-8-10-22(11-9-21)17-12-14-4-2-3-5-18(14)23-19-7-6-15(20)13-16(17)19;1-5(2,3)4/h2-7,13,17H,8-12H2,1H3;1H3,(H,2,3,4)

InChI Key

XQRUOHZMMIUQSB-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2CC3=CC=CC=C3SC4=C2C=C(C=C4)Cl.CS(=O)(=O)O

Related CAS

13448-22-1 (Parent)

Origin of Product

United States

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